molecular formula C12H17ClO B8792759 1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D CAS No. 100847-50-5

1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D

Cat. No.: B8792759
CAS No.: 100847-50-5
M. Wt: 212.71 g/mol
InChI Key: NFKHVAANLLONKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D is an organic compound with the molecular formula C12H17ClO It is a chlorinated ether, characterized by a chloro group attached to a pentane chain, which is further substituted with a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D can be synthesized through the reaction of 5-hydroxypentyl benzyl ether with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the hydroxyl group is substituted by a chlorine atom, forming the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: 1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction: The compound can be reduced to form 1-pentanol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed:

  • Substituted pentanes
  • Benzaldehyde or benzoic acid derivatives
  • Pentanol derivatives

Scientific Research Applications

1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: It is utilized in the preparation of polymers and other advanced materials.

    Biological Studies: The compound is used in biochemical assays and studies involving enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D involves its reactivity with various nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The benzyloxy group can undergo oxidation or reduction, leading to the formation of different functional groups. These reactions are mediated by specific enzymes or catalysts, depending on the reaction conditions.

Comparison with Similar Compounds

    1-Chloro-5-methoxypentane: Similar structure but with a methoxy group instead of a benzyloxy group.

    1-Chloro-5-ethoxypentane: Contains an ethoxy group instead of a benzyloxy group.

    1-Chloro-5-propoxypentane: Contains a propoxy group instead of a benzyloxy group.

Uniqueness: 1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The benzyloxy group can participate in specific oxidation and reduction reactions, making it valuable in various synthetic applications.

Properties

CAS No.

100847-50-5

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

5-chloropentoxymethylbenzene

InChI

InChI=1S/C12H17ClO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2

InChI Key

NFKHVAANLLONKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.